2-Chloro-4-(thiophen-2-YL)benzoic acid
Description
2-Chloro-4-(thiophen-2-yl)benzoic acid is a halogenated benzoic acid derivative featuring a thiophene substituent at the 4-position of the benzene ring and a chlorine atom at the 2-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAZOFTBVNVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688542 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-43-1 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(thiophen-2-YL)benzoic acid typically involves the introduction of a thiophene ring and a chlorine atom onto a benzoic acid scaffold. One common method is the Friedel-Crafts acylation reaction, where thiophene is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 2-Chloro-4-(thiophen-2-YL)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(thiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products:
- Substituted benzoic acids
- Sulfoxides and sulfones
- Biaryl compounds
Scientific Research Applications
2-Chloro-4-(thiophen-2-YL)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(thiophen-2-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking or hydrogen bonding, while the chlorine atom can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 2-chloro-4-substituted benzoic acids. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points: 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: 181–183°C . 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Crystalline structure confirmed via X-ray diffraction . 2-Chloro-4-(5-formyl-furan-2-yl)-benzoic acid: Molar mass 250.63 g/mol .
- Solubility: Substituents like sulfonamido (e.g., 2-iodobenzenesulfonamido) reduce solubility in polar solvents due to increased hydrophobicity . Cyano and trifluoromethyl groups enhance solubility in organic solvents, aiding in synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
